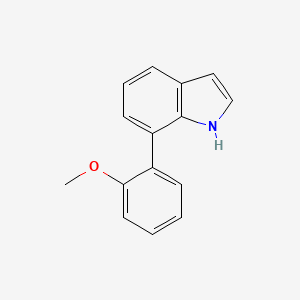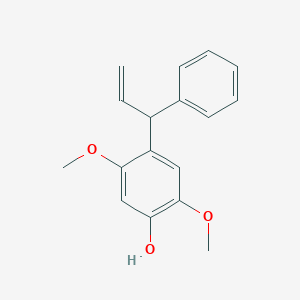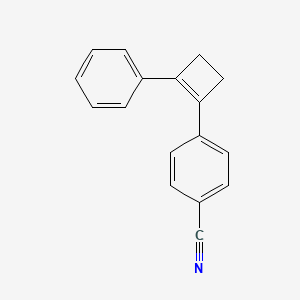
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is an organic compound with the molecular formula C17H13N. This compound is characterized by the presence of a benzonitrile group attached to a cyclobutene ring, which is further substituted with a phenyl group. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method typically requires the use of a dehydrating agent such as phosphorus pentoxide (P2O5) or sulfuric acid (H2SO4) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is often produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) in the presence of a catalyst. The resulting product is then purified through distillation .
化学反应分析
Types of Reactions
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.
Substitution: The aromatic ring in benzonitrile can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the reagent used.
科学研究应用
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pesticides, and advanced coatings
作用机制
The mechanism of action of benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form coordination complexes with metals .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler compound with the formula C6H5CN, lacking the cyclobutene and phenyl substitutions.
Phenylacetonitrile: Contains a phenyl group attached to an acetonitrile moiety.
Cyclobutanecarbonitrile: Features a cyclobutane ring with a nitrile group attached
Uniqueness
Benzonitrile, 4-(2-phenyl-1-cyclobuten-1-yl)- is unique due to its combination of a benzonitrile group with a cyclobutene ring and a phenyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
属性
CAS 编号 |
647028-07-7 |
|---|---|
分子式 |
C17H13N |
分子量 |
231.29 g/mol |
IUPAC 名称 |
4-(2-phenylcyclobuten-1-yl)benzonitrile |
InChI |
InChI=1S/C17H13N/c18-12-13-6-8-15(9-7-13)17-11-10-16(17)14-4-2-1-3-5-14/h1-9H,10-11H2 |
InChI 键 |
UTOVHZXGOVTGHY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=C1C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


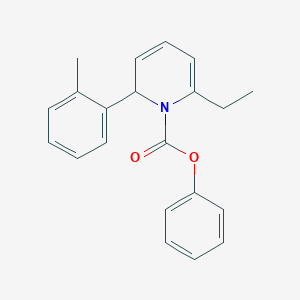

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)
![(4Z)-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12588175.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-propyl-](/img/structure/B12588179.png)
![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)
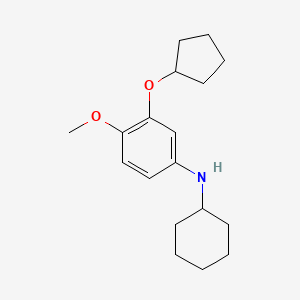
![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
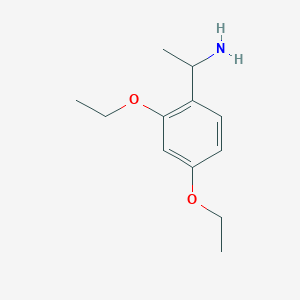
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
